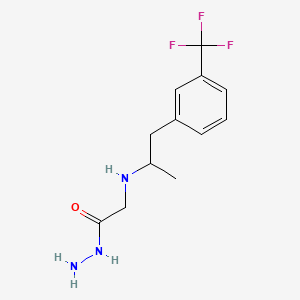
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group and a hydrazide functional group
Preparation Methods
The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.
Substitution: The trifluoromethyl group in the compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazide group allows it to form stable complexes with metal ions, making it useful in biochemical assays and as a chelating agent.
Medicine: Research has explored its potential as a drug candidate due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide involves its interaction with molecular targets through its functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide can be compared with other similar compounds, such as:
2-(alpha-Methylphenethylamino)acetic acid hydrazide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid: Lacks the hydrazide group, affecting its ability to form stable complexes with metal ions.
Trifluoromethylphenylhydrazine: Contains the trifluoromethyl group but lacks the acetic acid moiety, leading to different applications and reactivity.
The presence of both the trifluoromethyl and hydrazide groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
73622-64-7 |
|---|---|
Molecular Formula |
C12H16F3N3O |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetohydrazide |
InChI |
InChI=1S/C12H16F3N3O/c1-8(17-7-11(19)18-16)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7,16H2,1H3,(H,18,19) |
InChI Key |
PKLCKOXENANWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


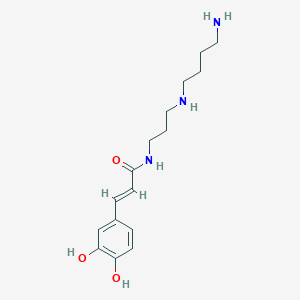


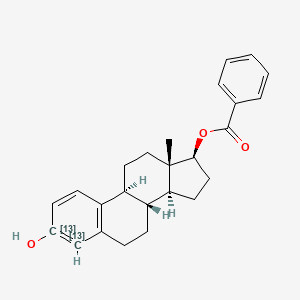
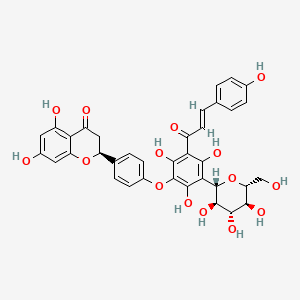
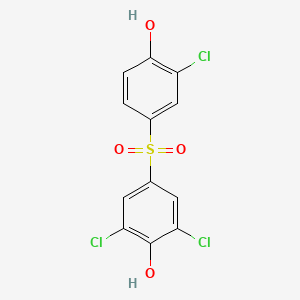
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)
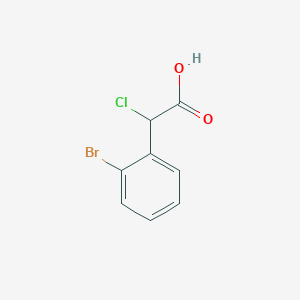
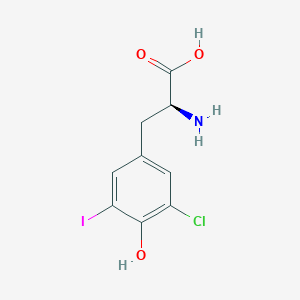
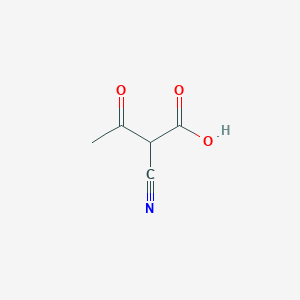

![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)

